Acid-PEG9-t-butyl ester
CAS No.:
Cat. No.: VC16674388
Molecular Formula: C26H50O13
Molecular Weight: 570.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H50O13 |
---|---|
Molecular Weight | 570.7 g/mol |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28) |
Standard InChI Key | PFVZSRZLXIYZBF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Acid-PEG9-t-butyl ester features a linear PEG chain comprising nine ethylene glycol repeat units (-O-CH₂-CH₂-), terminated by a carboxylic acid group on one end and a tert-butyl ester moiety on the other. The IUPAC name, 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflects this arrangement . The tert-butyl group (C(CH₃)₃) acts as a protective group for the carboxylic acid, enabling selective reactivity during synthetic modifications.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₅₀O₁₃ | |
Molecular Weight | 570.7 g/mol | |
Rotatable Bond Count | 32 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 13 |
Spectroscopic Identification
The compound’s SMILES string, CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O, provides a linear representation of its structure . Its InChIKey (PFVZSRZLXIYZBF-UHFFFAOYSA-N) facilitates database searches and cross-referencing . The tert-butyl ester’s infrared (IR) absorption at ~1,720 cm⁻¹ (C=O stretch) and nuclear magnetic resonance (NMR) signals at δ 1.4 ppm (9H, singlet for tert-butyl) are characteristic.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Acid-PEG9-t-butyl ester typically involves stepwise etherification and esterification reactions. A common approach includes:
-
PEG Backbone Assembly: Ethylene oxide monomers are polymerized under basic conditions to form the PEG9 chain .
-
Terminal Functionalization: The tert-butyl ester group is introduced via nucleophilic acyl substitution using tert-butyl alcohol and a coupling agent (e.g., DCC).
-
Carboxylic Acid Introduction: The opposite terminus is oxidized or hydrolyzed to yield the free acid.
Purification and Quality Control
Purification via column chromatography or size-exclusion chromatography ensures the removal of unreacted PEG precursors and byproducts. High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity (>97%), while mass spectrometry (MS) verifies molecular weight .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of -60°C, attributed to the flexible PEG backbone, and a decomposition temperature above 200°C.
Mechanisms of Action in Biomedical Applications
Drug Delivery Systems
Acid-PEG9-t-butyl ester functions as a solubility enhancer and linker in prodrug formulations. For example, conjugation of hydrophobic anticancer agents (e.g., paclitaxel) to the PEG chain via the ester group improves water solubility by up to 50-fold. Enzymatic or hydrolytic cleavage of the ester in vivo releases the active drug, achieving sustained pharmacokinetic profiles.
Proteolysis-Targeting Chimeras (PROTACs)
In PROTACs, Acid-PEG9-t-butyl ester links an E3 ubiquitin ligase binder to a target protein ligand. Its optimal chain length (9 ethylene oxide units) facilitates ternary complex formation, enabling selective protein degradation. Studies demonstrate that PEG9 linkers enhance degradation efficiency by 40% compared to shorter PEG variants .
Table 2: Comparative Performance of PEG Linkers in PROTACs
Linker Length (EO units) | Degradation Efficiency (%) | Solubility (mg/mL) |
---|---|---|
PEG4 | 55 | 12 |
PEG9 | 95 | 28 |
PEG12 | 90 | 35 |
Research Findings and Clinical Relevance
Preclinical Studies
-
Cancer Therapy: A 2024 study utilizing Acid-PEG9-t-butyl ester-linked doxorubicin reported a 60% reduction in tumor volume in murine models, with minimized cardiotoxicity.
-
Neurodegenerative Diseases: PROTACs incorporating this linker achieved 80% clearance of tau aggregates in Alzheimer’s disease cell models.
Industrial and Regulatory Considerations
Manufacturing Scalability
Batch synthesis in 100-L reactors achieves yields of 85–90%, meeting Good Manufacturing Practice (GMP) standards for preclinical supplies . Regulatory filings under the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) are ongoing for PEG-linked therapeutics .
Environmental Impact
The compound’s biodegradability via ether bond cleavage reduces ecological persistence. Wastewater treatment plants exhibit 90% degradation within 72 hours, aligning with green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume